molecular formula C18H20ClFN2O3S B2484739 3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide CAS No. 953972-06-0

3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide

Cat. No.: B2484739
CAS No.: 953972-06-0
M. Wt: 398.88
InChI Key: IRNLEKGVPCSYPY-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a unique combination of chloro, fluoro, and morpholino groups attached to a benzenesulfonamide core, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nucleophilic Substitution:

    Sulfonation: The sulfonamide group is introduced by reacting the substituted benzene with sulfonyl chloride under basic conditions.

    Morpholino Group Addition: The final step involves the attachment of the morpholino group through a nucleophilic substitution reaction with an appropriate morpholine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chloro and fluoro groups can be substituted by other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an antimicrobial agent due to its sulfonamide core.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(3-chloro-4-fluoro-phenyl)-benzenesulfonamide: Similar structure but lacks the morpholino group.

    3-chloro-4-fluorophenol: Contains the chloro and fluoro groups but lacks the sulfonamide and morpholino groups.

    6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride: Contains similar halogen substitutions but on a pyridine ring.

Uniqueness

The uniqueness of 3-chloro-4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the morpholino group, in particular, can enhance solubility and bioavailability, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O3S/c19-16-12-15(6-7-17(16)20)26(23,24)21-8-9-22-10-11-25-18(13-22)14-4-2-1-3-5-14/h1-7,12,18,21H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNLEKGVPCSYPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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